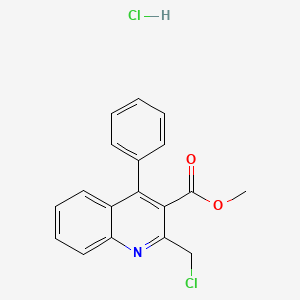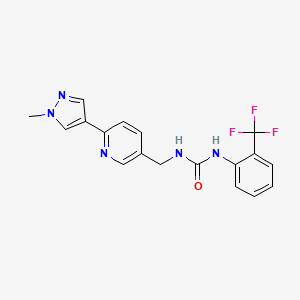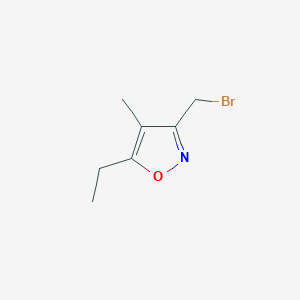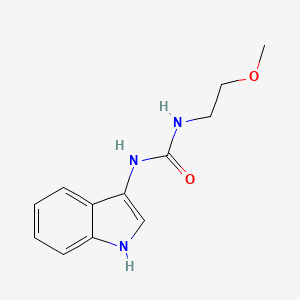
Methyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride (MCPQ) is an organic compound with a wide range of applications in scientific research. MCPQ is a derivative of quinoline, a heterocyclic aromatic compound with a five-membered ring and two nitrogen atoms. It is used as a reagent in organic synthesis, as a dye and as a pharmaceutical intermediate. MCPQ has been used in the synthesis of various organic compounds and in the preparation of various metal complexes. Its structure and reactivity make it a very useful tool in the laboratory.
Scientific Research Applications
Synthesis and Structural Studies
Synthesis of Chloroquinoline Derivatives : Methyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride is used in the synthesis of novel chloroquinoline derivatives, which exhibit potential as antioxidants and anti-diabetic agents. These derivatives have been studied for their structure and interactions, such as C-H…π and π-π interactions, which contribute to their biological activity (Murugavel et al., 2017).
Antimicrobial Agent Synthesis : This chemical is utilized in creating derivatives with potential antimicrobial properties. Studies have been conducted on various synthesized compounds to determine their effectiveness against bacteria and other microbes (El-zohry & Abd-Alla, 2007).
Synthesis of Antihypoxic Agents : Research has demonstrated the use of this compound in the synthesis of derivatives that exhibit high antihypoxic effects, making them candidates for further pharmacological testing as potential antioxidants (Ukrainets et al., 2014).
Molecular Studies and Applications
Evaluation in Myorelaxant Activity : Studies have investigated derivatives of this compound for their myorelaxant activities, contributing to understanding their potential therapeutic applications (Gündüz et al., 2008).
Synthesis of Cytotoxic Compounds : The compound is used in synthesizing derivatives with significant cytotoxicity against cancer cells, highlighting its potential use in developing anticancer drugs (Zhao et al., 2005).
Advanced Chemical Studies
Synthesis of Novel Quinoline Derivatives : It serves as a key intermediate in synthesizing novel quinoline derivatives, contributing to the exploration of new chemical entities with potential biological activities (Li et al., 2010).
Study of Molecular Conformation : This compound has been used in studies focusing on molecular conformation and crystal packing of quinoline derivatives, providing insights into their chemical properties and potential applications (Sarveswari et al., 2012).
properties
IUPAC Name |
methyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2.ClH/c1-22-18(21)17-15(11-19)20-14-10-6-5-9-13(14)16(17)12-7-3-2-4-8-12;/h2-10H,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGWRXCQHDBSCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N=C1CCl)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(4-ethoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2553442.png)
![methyl 2-(3-(4-fluorophenyl)-7,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate](/img/structure/B2553443.png)


![2-(methylsulfanyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2553449.png)
![4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-2-methyloxazole hydrochloride](/img/structure/B2553450.png)


![N-cyano-2-fluoro-5-methyl-N-({5-[(2-methylphenyl)methyl]-1,2,4-oxadiazol-3-yl}methyl)aniline](/img/structure/B2553455.png)
![N-(1-cyanocyclopentyl)-2-{[3-(4-methyl-1H-pyrazol-1-yl)butan-2-yl]amino}acetamide](/img/structure/B2553456.png)
![6-[(2-Fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2553458.png)

![N-(2,5-dimethylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2553461.png)
